N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide
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Overview
Description
N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide typically involves the formation of the thiazole ring followed by the attachment of the benzamide moiety. One common method involves the reaction of a suitable amine with a thioamide under acidic conditions to form the thiazole ring. The resulting intermediate is then coupled with a benzoyl chloride derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole and benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds such as thiazole, benzothiazole, and thiazolidine share structural similarities with N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide.
Benzamide derivatives: Compounds like N-(2-hydroxyethyl)benzamide and N-(4-methoxybenzyl)benzamide are structurally related.
Uniqueness
This compound is unique due to the presence of both the thiazole and benzamide moieties, which contribute to its diverse biological activities. The combination of these functional groups allows for unique interactions with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
90809-04-4 |
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Molecular Formula |
C14H17N3O2S |
Molecular Weight |
291.37 g/mol |
IUPAC Name |
N-[4-(2-amino-4-oxo-1,3-thiazol-5-yl)butyl]benzamide |
InChI |
InChI=1S/C14H17N3O2S/c15-14-17-13(19)11(20-14)8-4-5-9-16-12(18)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,16,18)(H2,15,17,19) |
InChI Key |
YWSPKOKOJVSZNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCC2C(=O)N=C(S2)N |
Origin of Product |
United States |
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